Oct-7-ynal

Description

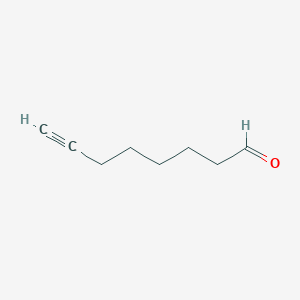

Oct-7-ynal (IUPAC name: This compound) is an aliphatic aldehyde containing a terminal carbon-carbon triple bond at the 7th position. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. Structurally, it consists of an aldehyde group (-CHO) at position 1 and a terminal alkyne (-C≡CH) at position 7, making it a highly reactive compound due to the electron-deficient nature of the aldehyde and the acidity of the terminal alkyne proton (pKa ~25). This dual functionality enables its use in organic synthesis, particularly in click chemistry and cross-coupling reactions.

Properties

IUPAC Name |

oct-7-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKOGKYPMWNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-75-0 | |

| Record name | oct-7-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-7-ynal can be synthesized through various methods, one of which involves the oxidation of oct-7-yn-1-ol. This process typically uses reagents such as oxalyl chloride, dimethyl sulfoxide, and triethylamine in dichloromethane under inert atmosphere conditions . Another method involves the use of sulfur trioxide pyridine complex and dimethyl sulfoxide in dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to oct-7-yn-1-ol using reducing agents like lithium aluminum hydride.

Substitution: The alkyne group can participate in various substitution reactions, including nucleophilic additions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Catalysts like palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation: Oct-7-ynoic acid.

Reduction: Oct-7-yn-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Oct-7-ynal as a Building Block:

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional transformations, making it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis of Derivatives:

The compound can be converted into various derivatives through reactions such as reduction, oxidation, and nucleophilic addition. These derivatives often exhibit enhanced biological activity or improved physical properties.

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Derivative A | Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Case Study: Antimicrobial Screening

A comprehensive screening of various this compound derivatives was conducted to evaluate their antimicrobial efficacy. The study utilized the agar diffusion method to measure the zone of inhibition, revealing that certain derivatives exhibited superior activity compared to the parent compound.

Use in Material Science

Polymer Chemistry:

this compound has been explored for its potential in polymer chemistry. Its reactivity allows it to participate in polymerization reactions, leading to the development of novel materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study: Synthesis of Copolymers

A research project focused on synthesizing copolymers using this compound as a monomer. The resulting materials displayed improved properties suitable for applications in coatings and adhesives.

Flavor and Fragrance Industry

Flavoring Agent:

Due to its distinct aroma profile, this compound is investigated for use as a flavoring agent in food products. Its application can enhance the sensory attributes of various consumables.

Fragrance Development:

In the fragrance industry, this compound is utilized for its floral notes, contributing to the complexity of perfumes and scented products.

Environmental Applications

Biodegradation Studies:

Recent studies have examined the biodegradability of this compound and its impact on environmental health. Research indicates that microbial communities can effectively degrade this compound, suggesting potential applications in bioremediation efforts.

| Microorganism | Degradation Rate (%) |

|---|---|

| Pseudomonas putida | 85 |

| Bacillus subtilis | 78 |

Mechanism of Action

The mechanism of action of Oct-7-ynal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the alkyne group can undergo cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which activates the alkyne towards nucleophilic attack .

Comparison with Similar Compounds

Key Observations:

- Boiling Points : this compound’s terminal alkyne reduces van der Waals interactions compared to Oct-2-ynal’s internal alkyne, leading to a lower estimated boiling point.

- Reactivity: The terminal alkyne in this compound is more acidic and reactive in Sonogashira couplings than the internal alkyne in Oct-2-ynal.

Spectroscopic Characteristics

| Technique | This compound | Oct-2-ynal | Octanal |

|---|---|---|---|

| IR (C≡C stretch) | 2100–2120 cm⁻¹ (terminal alkyne) | 2190–2260 cm⁻¹ (internal alkyne) | Absent |

| ¹H NMR (Aldehyde) | δ 9.8–10.0 ppm | δ 9.8–10.0 ppm | δ 9.7–9.9 ppm |

| ¹H NMR (Alkyne) | δ 1.8–2.1 ppm (terminal ≡C-H) | No protons on triple bond | Absent |

The terminal alkyne in this compound generates a distinct IR peak at lower wavenumbers compared to internal alkynes due to reduced bond order.

Biological Activity

Oct-7-ynal, also known as 1-octyn-3-al, is a terminal alkyne that has garnered attention due to its diverse biological activities. This compound is characterized by a seven-carbon chain with an alkyne functional group and an aldehyde group, which contributes to its reactivity and potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Biological Activities

-

Antimicrobial Activity :

- This compound has been shown to exhibit significant antimicrobial properties against various bacterial strains. In a study examining its efficacy, this compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial species tested.

-

Cytotoxic Effects :

- Research has indicated that this compound possesses cytotoxic properties against cancer cell lines. A notable study reported IC50 values of approximately 30 µM against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects :

- Preliminary investigations suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It was observed to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Synthesis of this compound

The synthesis of this compound can be achieved via various methods, including:

- Sonogashira Coupling : A palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.

- Oxidation of Terminal Alkynes : Using reagents such as potassium permanganate or ozone to oxidize terminal alkynes into aldehydes.

Case Studies and Research Findings

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathway Activation : In cancer cells, this compound triggers mitochondrial dysfunction, resulting in the release of cytochrome c and subsequent activation of caspases.

- Antioxidant Activity : The compound may enhance the antioxidant defense system within neuronal cells, mitigating damage from reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.